3-Cyanophenoxyacetonitrile
CAS No.:
Cat. No.: VC14135778
Molecular Formula: C9H6N2O
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6N2O |
|---|---|
| Molecular Weight | 158.16 g/mol |
| IUPAC Name | 3-(cyanomethoxy)benzonitrile |
| Standard InChI | InChI=1S/C9H6N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,5H2 |
| Standard InChI Key | PTTCYSHIWLGRQF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)OCC#N)C#N |
Introduction
Chemical Structure and Nomenclature
3-Cyanophenoxyacetonitrile (IUPAC name: 2-(3-cyanophenoxy)acetonitrile) consists of a phenoxy group substituted with a cyano group at the meta position, linked to an acetonitrile moiety via an ether bond. The molecule’s linear geometry and polar functional groups (cyano and ether) suggest significant dipole moments and solubility in polar aprotic solvents, analogous to acetonitrile derivatives like 2-(3-aminophenyl)acetonitrile .
Key Structural Features:
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Phenoxy backbone: Provides aromatic stability and sites for electrophilic substitution.
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Cyano group (-C≡N): Enhances electrophilicity and participates in nucleophilic addition reactions.
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Acetonitrile moiety (-CH2CN): Contributes to the compound’s polarity and reactivity as a nitrile .
Synthesis and Manufacturing
While no direct synthesis routes for 3-cyanophenoxyacetonitrile are documented, methods for analogous nitriles offer plausible pathways:
Nucleophilic Substitution
Reaction of 3-cyanophenol with chloroacetonitrile under basic conditions (e.g., K2CO3 in DMF) could yield the target compound via an SN2 mechanism. This approach mirrors the synthesis of 2-(3-aminophenyl)acetonitrile, where aryl halides react with cyanide sources .
Cyanation of Phenolic Derivatives
Alternative routes may involve the cyanation of preformed phenoxyacetonitriles using trimethylsilyl cyanide (TMSCN) or metal-catalyzed cross-couplings, as seen in the functionalization of aminophenylacetonitriles .
Physicochemical Properties
Extrapolating from structurally similar compounds, 3-cyanophenoxyacetonitrile likely exhibits the following properties:
The compound’s low water solubility and moderate lipophilicity align with trends observed in substituted acetonitriles, where aromatic groups reduce polarity .
Reactivity and Functionalization
The nitrile and ether functionalities enable diverse transformations:
Nitrile Hydrolysis
Under acidic or basic conditions, the cyano group may hydrolyze to a carboxylic acid or amide. For example, 2-(3-aminophenyl)acetonitrile undergoes hydrolysis to yield phenylacetic acid derivatives .
Electrophilic Aromatic Substitution
The phenoxy ring’s electron-rich nature facilitates reactions such as nitration or sulfonation at the para position relative to the ether oxygen, similar to modifications seen in aminophenylacetonitriles .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could functionalize the aromatic ring, leveraging the cyano group as a directing meta substituent .
Applications in Pharmaceutical Research
Though 3-cyanophenoxyacetonitrile itself lacks documented bioactivity, its structural analogs play critical roles in drug discovery:
Enzyme Modulation
Aminophenylacetonitriles, such as 2-(3-aminophenyl)acetonitrile, interact with cytochrome P450 enzymes and ion channels, suggesting potential for 3-cyanophenoxyacetonitrile in targeting similar pathways .
Prodrug Development
The nitrile group’s susceptibility to enzymatic hydrolysis positions it as a prodrug candidate, releasing bioactive agents in vivo .
Materials Science
Nitrile-containing compounds are employed in polymer synthesis and electrolyte formulations, hinting at applications in battery technologies or specialty materials .
Recent Advances and Future Directions
Emerging studies on nitrile derivatives highlight avenues for further exploration:
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